[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclohexyl)methanone
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Overview
Description
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a chlorine atom, an indole moiety, and a cyclohexylmethanone group, making it a complex molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 6-chloro-3-pyridazine precursor, which is then coupled with an indole derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This process can remove oxygen or add hydrogen atoms, altering the compound’s structure and reactivity.
Substitution: Halogen atoms or other substituents on the pyridazine or indole rings can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: has found applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone: can be compared with other compounds that share similar structural motifs, such as:
Piperine: An alkaloid from black pepper with anticancer properties.
Zwitterions: Molecules with both positive and negative charges, which can exhibit unique chemical behaviors.
The uniqueness of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone
Properties
IUPAC Name |
[3-(6-chloropyridazin-3-yl)indol-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-18-11-10-16(21-22-18)15-12-23(17-9-5-4-8-14(15)17)19(24)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQPWTHSNPRQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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